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For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound (4-Bromo-3-methylphenyl)methanol, a key intermediate in the synthesis of
various pharmaceutical and agrochemical compounds. This document is intended for
researchers, scientists, and drug development professionals, offering a detailed analysis of its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Executive Summary

(4-Bromo-3-methylphenyl)methanol (CsHoBrO, Molar Mass: 201.06 g/mol ) is a substituted
benzyl alcohol derivative.[1] Understanding its spectroscopic properties is crucial for its
identification, purity assessment, and elucidation of its role in chemical reactions. This guide
presents a detailed compilation of its spectral data, experimental protocols for data acquisition,
and a visual representation of the analytical workflow.

Spectroscopic Data

The spectroscopic data for (4-Bromo-3-methylphenyl)methanol has been compiled and
organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

'H NMR (Proton NMR):
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. . Coupling
Chemical Shift o . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz

7.39 d 8.2 1H Ar-H
7.21 S - 1H Ar-H
7.08 d 8.2 1H Ar-H
4.58 S - 2H -CH20H
2.37 S - 3H -CHs
1.75 S - 1H -OH

13C NMR (Carbon-13 NMR):

Note: Experimental 33C NMR data for (4-Bromo-3-methylphenyl)methanol is not readily
available in the searched public domain resources. The following are predicted chemical shifts
based on computational models and analysis of similar structures.

Chemical Shift (d) ppm Assignment
~140 C-Ar (quaternary)
~138 C-Ar (quaternary)
~131 CH-Ar

~129 CH-Ar

~127 CH-Ar

~123 C-Br (quaternary)
~64 -CH20H

~23 -CHs

Infrared (IR) Spectroscopy
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Note: A specific experimental IR spectrum for (4-Bromo-3-methylphenyl)methanol was not
found in the available resources. The following table lists the expected characteristic absorption
bands based on the functional groups present in the molecule.

Wavenumber . . . .

(cm-1) Intensity Functional Group Vibration Mode
3550-3200 Strong, Broad O-H Stretching
3100-3000 Medium C-H (Aromatic) Stretching
2975-2850 Medium C-H (Alkyl) Stretching
1600-1450 Medium-Weak C=C (Aromatic) Stretching
1260-1000 Strong C-O Stretching
850-550 Medium-Strong C-Br Stretching

Mass Spectrometry (MS)

The predicted mass spectrometry data indicates the expected mass-to-charge ratios (m/z) for
various adducts of (4-Bromo-3-methylphenyl)methanol.[2]

Adduct Predicted m/z
[M+H]* 200.99095
[M+Na]* 222.97289
[M-H]~ 198.97639
[M]* 199.98312

Fragmentation Pattern: Upon electron ionization, (4-Bromo-3-methylphenyl)methanol is
expected to undergo fragmentation. Common fragmentation pathways for benzyl alcohols
include the loss of a hydrogen atom, a hydroxyl radical, or the entire hydroxymethyl group. The
presence of bromine will result in characteristic isotopic patterns for bromine-containing
fragments.
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Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:
o Weigh approximately 10-20 mg of (4-Bromo-3-methylphenyl)methanol.

» Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-de) in a clean, dry vial.

o Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette with a cotton or
glass wool plug to filter out any particulate matter.

e Cap the NMR tube and carefully wipe the outside before insertion into the spectrometer.
1H and 3C NMR Acquisition:
 Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

o Solvent: Chloroform-d (CDCIs) is a common choice, with the residual solvent peak at 7.26
ppm for *H NMR and 77.16 ppm for 13C NMR used as an internal reference.

e 'H NMR Parameters:
o Pulse Program: Standard single-pulse experiment.
o Acquisition Time: 2-3 seconds.
o Relaxation Delay: 1-2 seconds.
o Number of Scans: 8-16 scans.
e 13C NMR Parameters:

o Pulse Program: Proton-decoupled experiment.
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o Acquisition Time: 1-2 seconds.
o Relaxation Delay: 2-5 seconds.

o Number of Scans: 1024 or more, depending on the sample concentration.

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid (4-Bromo-3-methylphenyl)methanol sample directly onto
the ATR crystal.

Apply pressure using the instrument's press to ensure good contact between the sample and

the crystal.
Data Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or
germanium ATR accessory.

Spectral Range: 4000-400 cm™1.
Resolution: 4 cm~1.
Number of Scans: 16-32 scans.

A background spectrum of the clean, empty ATR crystal should be collected prior to the

sample measurement.

Mass Spectrometry

Sample Introduction and lonization (Gas Chromatography-Mass Spectrometry - GC-MS):

e Dissolve a small amount of (4-Bromo-3-methylphenyl)methanol in a volatile organic
solvent (e.g., dichloromethane, ethyl acetate).
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 Inject a small volume (e.g., 1 pL) of the solution into the GC inlet.

GC-MS Parameters:

GC Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
o Carrier Gas: Helium at a constant flow rate.
« Inlet Temperature: 250-280 °C.

e Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C), hold for a few
minutes, then ramp up to a higher temperature (e.g., 250-300 °C) to ensure elution of the
compound.

e MS lonization Mode: Electron lonization (El) at 70 eV.
e Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

e Scan Range: A suitable mass range to detect the molecular ion and expected fragments
(e.g., m/z 40-300).

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of (4-Bromo-3-methylphenyl)methanol.
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Sample Preparation

(4-Bromo-3-methylphenyl)methanol Sample

Dissolution in Deuterated Solvent (for NMR) or Volatile Solvent (for GC-MS) Solid Sample (for IR-ATR)
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Caption: Workflow for the spectroscopic analysis of (4-Bromo-3-methylphenyl)methanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. (4-Bromo-3-methylphenyl)methanol | CBH9BrO | CID 10987288 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2. PubChemLite - (4-bromo-3-methylphenyl)methanol (C8H9BrO) [pubchemlite.lcsb.uni.lu]

 To cite this document: BenchChem. [Spectroscopic Profile of (4-Bromo-3-
methylphenyl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b136240#spectroscopic-data-of-4-bromo-3-
methylphenyl-methanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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